BenchChemオンラインストアへようこそ!

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1639944-21-0, molecular formula C₁₄H₁₇NO₃, MW 247.29 g/mol) is a Cbz-protected, 1-methyl-substituted 3,4-epoxypiperidine. The compound belongs to the 7-oxa-3-azabicyclo[4.1.0]heptane class, characterized by a conformationally rigid bicyclic framework in which an oxirane (epoxide) ring is fused to a piperidine ring at the 3,4-position.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1639944-21-0
Cat. No. B2505892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS1639944-21-0
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC12CCN(CC1O2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H17NO3/c1-14-7-8-15(9-12(14)18-14)13(16)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyKAZPRJMVWGWTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-Methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1639944-21-0): A Differentiated Epoxypiperidine Building Block for Medicinal Chemistry Procurement


Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1639944-21-0, molecular formula C₁₄H₁₇NO₃, MW 247.29 g/mol) is a Cbz-protected, 1-methyl-substituted 3,4-epoxypiperidine . The compound belongs to the 7-oxa-3-azabicyclo[4.1.0]heptane class, characterized by a conformationally rigid bicyclic framework in which an oxirane (epoxide) ring is fused to a piperidine ring at the 3,4-position . The 1-methyl substituent introduces a quaternary carbon adjacent to the epoxide, differentiating it from the widely used non-methyl analog benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66207-08-7) . This structural modification alters both the physicochemical profile and the stereoelectronic environment of the electrophilic oxirane, with implications for nucleophilic ring-opening regioselectivity and downstream synthetic utility .

Why Benzyl 1-Methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Cannot Be Replaced by Generic 3,4-Epoxypiperidine Analogs: Procurement-Relevant Differentiation


Interchanging benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with its closest analogs—the non-methyl Cbz analog (CAS 66207-08-7), the Boc-protected variant (CAS 1802990-11-9), or the N-benzyl analog (CAS 872585-56-3)—introduces material changes in deprotection orthogonality, epoxide reactivity, and physicochemical properties that propagate through multi-step synthetic routes . The Cbz group enables hydrogenolytic deprotection orthogonal to acid-labile Boc strategies, while the 1-methyl group increases both steric encumbrance at the epoxide and calculated lipophilicity relative to the non-methyl analog . Literature on related 1-aralkyl-3,4-epoxypiperidines demonstrates that the N-protecting group identity and epoxide substitution pattern jointly govern regioselectivity in nucleophilic ring-opening, with product ratios reaching up to 20:1 depending on reaction conditions . Generic substitution therefore risks altered regiochemical outcomes, reduced yields, and incompatibility with downstream deprotection schedules, making compound-specific procurement a rational decision for reproducible synthesis.

Quantitative Differential Evidence for Benzyl 1-Methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Comparator-Based Selection Data


N-Protecting Group Orthogonality: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Deprotection Strategy

The benzyloxycarbonyl (Cbz) group of the target compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C) or dissolving metal reductions, conditions that leave acid-labile protecting groups such as Boc intact . In contrast, the closest N-protected analog, tert-butyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1802990-11-9), employs a Boc group that requires acidic conditions (e.g., TFA or HCl) for removal . This difference in deprotection chemistry constitutes a binary orthogonal choice: synthetic sequences requiring acid-sensitive functionality (e.g., silyl ethers, acetals, certain peptide bonds) are incompatible with Boc deprotection but accommodate Cbz hydrogenolysis, and vice versa for sequences containing alkene or benzyl ether functionality that would be reduced under hydrogenation conditions .

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Physicochemical Differentiation: Effect of 1-Methyl Substitution on Molecular Weight and Calculated Lipophilicity

Introduction of the 1-methyl substituent increases the molecular weight from 233.26 g/mol (non-methyl analog, CAS 66207-08-7) to 247.29 g/mol (target compound) . Analysis of the structurally related tert-butyl ester pair reveals that the 1-methyl analog (CAS 1802990-11-9) has a calculated XLogP3-AA of approximately 1.2, while the non-methyl tert-butyl analog (CAS 161157-50-2) is expected to have a lower logP due to the absence of the methyl group . Consistent with this trend, the computed logP for the target compound's scaffold on mcule (P-675216007) is reported as 3.6963 (though this value includes additional structural features and should be interpreted with caution for the exact target compound) . The increased lipophilicity associated with the 1-methyl group may enhance passive membrane permeability and alter protein binding in downstream functional assays relative to the non-methyl analog .

Lipophilicity Molecular weight Permeability Lead-likeness

Epoxide Reactivity Modulation: 1-Methyl Substituent Effect on Nucleophilic Ring-Opening Regioselectivity

The 1-methyl substituent at the bridgehead position of the 7-oxa-3-azabicyclo[4.1.0]heptane system introduces a quaternary carbon adjacent to the oxirane ring, altering the conformational rigidity and stereoelectronic environment governing nucleophilic attack . In the extensively studied 1-aralkyl-3,4-epoxypiperidine system (lacking the 1-methyl group), nucleophilic ring-opening with amines in protic solvents (2-propanol) yields 3-amino-piperidin-4-ols with regioselectivity ratios up to 20:1 over the 4-amino-3-ol regioisomer, while LiClO₄-assisted reactions in acetonitrile reverse this selectivity to favor C-4 attack . The presence of the 1-methyl substituent in the target compound is expected to further bias this regioselectivity through increased steric shielding of the C-1/C-6 bridgehead and potential hyperconjugative effects that alter the electronic character of the epoxide C–O bonds . Direct comparative kinetic data for the 1-methyl versus non-methyl epoxides are not available in the current literature.

Epoxide ring-opening Regioselectivity Nucleophilic addition Conformational control

Synthetic Pedigree: Role of the Cbz-Protected 3,4-Epoxypiperidine Scaffold in Approved Drug Intermediate Synthesis

The Cbz-protected 3,4-epoxypiperidine scaffold (exemplified by the non-methyl analog, CAS 66207-08-7) is a documented key intermediate in the synthesis of ifoxetine (CGP-15210G), a selective 5-HT reuptake inhibitor that reached clinical investigation . In the published synthetic route, N-Cbz-3,4-epoxypiperidine (II) undergoes regio- and stereoselective ring-opening with 2,3-dimethylphenol to install the critical trans-3-hydroxy-4-phenoxy pharmacophoric motif . The target compound (CAS 1639944-21-0) incorporates a 1-methyl group on this validated scaffold, offering a direct entry point for the synthesis of C-1-substituted analogs of ifoxetine and related 3,4-disubstituted piperidine pharmacophores for SAR exploration . The 1-methyl group also eliminates the stereochemical complexity associated with the non-methyl epoxide's C-1 position, simplifying stereochemical analysis of ring-opened products .

Ifoxetine 5-HT reuptake inhibitor Drug intermediate CGP-15210G

Commercial Availability and Purity Benchmarking Across Vendors

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1639944-21-0) is commercially available from multiple specialty chemical suppliers with a standard guaranteed purity of ≥95% . The compound is listed under catalog number CM763097 (CheMenu) and EVT-2642966 (EvitaChem), with the MDL number MFCD28970643 . In comparison, the non-methyl analog (CAS 66207-08-7) is more widely stocked (available from Aladdin, Bidepharm, TCI, and others at ≥97% purity), reflecting its longer market history and established use as a generic intermediate . The 1-methyl analog occupies a more specialized supplier niche, with fewer stocking vendors and typically longer lead times for bulk quantities. This supply landscape positions the target compound as a higher-value, differentiated building block for applications where the 1-methyl substituent is structurally required, rather than a commodity intermediate .

Chemical procurement Building block sourcing Purity specification

Optimal Procurement and Application Scenarios for Benzyl 1-Methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate


Synthesis of C-1 Substituted Analogs of 3,4-Disubstituted Piperidine Pharmaceuticals

The target compound is optimally deployed in medicinal chemistry programs that require a pre-installed quaternary carbon at the C-1 position of the piperidine ring for SAR exploration of 3,4-disubstituted piperidine pharmacophores. The Cbz group permits late-stage hydrogenolytic deprotection under neutral conditions, compatible with acid-sensitive functionality installed during epoxide ring-opening. This scenario directly leverages the orthogonal deprotection advantage and the 1-methyl substitution that differentiates the compound from the non-methyl analog used in ifoxetine synthesis .

Regioselective Synthesis of 3-Amino-4-hydroxypiperidines with a C-1 Quaternary Center

When the synthetic objective is a 3-amino-4-hydroxypiperidine bearing a quaternary center at C-1, the target compound provides a direct entry via nucleophilic epoxide ring-opening. The 1-methyl substituent eliminates the stereochemical complexity that would otherwise arise from C-1 proton substitution in the non-methyl analog, while the documented regioselectivity achievable with 1-aralkyl-3,4-epoxypiperidines (up to 20:1 in protic solvents) serves as a predictive framework for reaction optimization, albeit with the caveat that the 1-methyl group may modulate the precise regiochemical outcome.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Library Construction

As a conformationally rigid bicyclic building block with a reactive epoxide handle, an orthogonal Cbz protecting group, and a quaternary carbon, the target compound is well-suited for inclusion in diversity-oriented synthesis (DOS) libraries and fragment-based screening collections. The 1-methyl group increases three-dimensional character (fraction sp³) relative to planar aromatic building blocks, a feature increasingly correlated with clinical success in fragment evolution . The compound's commercial availability at ≥95% purity from multiple vendors supports its use in parallel synthesis workflows.

Protease Inhibitor Design Leveraging the Epoxide Warhead

The epoxide moiety in the 7-oxa-3-azabicyclo[4.1.0]heptane scaffold has precedent as an electrophilic warhead for irreversible protease inhibition. The Fmoc-protected analog (9H-fluoren-9-ylmethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate) has been characterized as a specific irreversible inhibitor of SIV protease with a t₁/₂ for inactivation of 240 minutes at 0.1 mM inhibitor concentration . The Cbz-protected 1-methyl analog offers an alternative N-protecting group strategy for incorporation of the epoxide warhead into peptide-based or peptidomimetic inhibitor scaffolds, where Cbz hydrogenolysis may be preferred over Fmoc piperidine-mediated deprotection depending on the specific synthetic sequence .

Quote Request

Request a Quote for Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.